molecular formula C20H22O5 B15168948 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 649551-67-7

1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15168948
CAS No.: 649551-67-7
M. Wt: 342.4 g/mol
InChI Key: IOYWBOLJGYWLDZ-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone bridging two aromatic rings. The A-ring (4-ethyl-2-hydroxyphenyl) features a hydroxyl group at the 2-position and an ethyl substituent at the 4-position, while the B-ring (3,4,5-trimethoxyphenyl) is fully substituted with methoxy groups. This structural configuration confers unique electronic and steric properties, influencing its solubility, bioavailability, and intermolecular interactions.

Properties

CAS No.

649551-67-7

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

1-(4-ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H22O5/c1-5-13-6-8-15(17(22)10-13)16(21)9-7-14-11-18(23-2)20(25-4)19(12-14)24-3/h6-12,22H,5H2,1-4H3

InChI Key

IOYWBOLJGYWLDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethyl-2-hydroxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Here's a detailed overview of the applications of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, incorporating research findings from various sources.

Synthesis and Properties

1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized through the Claisen-Schmidt condensation reaction, which involves reacting 4-ethyl-2-hydroxybenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction typically occurs in ethanol or methanol under reflux conditions.

Key properties of this compound include:

  • CAS No.: 649551-67-7
  • Molecular Formula: C20H22O5C_{20}H_{22}O_5
  • Molecular Weight: 342.4 g/mol
  • IUPAC Name: 1-(4-ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Potential Applications

While the provided search results do not offer explicit applications of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, they do highlight research on related compounds with potential applications . These include:

  • Anticancer Activity: Derivatives of curcuminoids, which share structural similarities, have demonstrated potent anti-proliferative effects against human cancer cell lines .
  • Neuroprotective Actions: Resveratrol-based multitarget-directed ligands (MTDLs) have shown neuroprotective and antioxidant actions in Alzheimer's models . The compound 5-[( E)-2-(4-Methoxyphenyl)ethenyl]-3-(prop-2-yn-1-yl)-1,3,4-oxadiazol-2(3 H)-one (4e) exhibited a good drug-like profile and the ability to promote hippocampal neurogenesis .
  • Modulation of Oxidative Stress and Inflammation: Resveratrol-based MTDLs have been evaluated in assays related to oxidative stress and inflammation, showing potential in stimulating defensive and regenerative pathways and blocking early events in neurodegenerative cascades .
  • GADD45B Upregulation: Some related compounds can induce the up-regulated expression of GADD45B, which leads to the suppression of cancer cell formation and cell death .

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: Modulation of signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The biological activity and physicochemical behavior of chalcones are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name A-Ring Substituents B-Ring Substituents Key Properties/Activities Reference IDs
1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Target) 2-OH, 4-Et 3,4,5-OMe Enhanced H-bonding (via 2-OH), moderate lipophilicity (4-Et), potential for apoptosis induction.
(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) 2,4,6-OEt 3,4,5-OMe High lipophilicity (ethoxy groups), potent HCC cell growth inhibition via mitochondrial apoptosis.
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone1) 4-OMe 3,4,5-OMe Improved crystal packing stability due to methoxy symmetry; moderate anticancer activity.
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2) 4-OMe 4-OEt Ethoxy group enhances steric bulk, altering supramolecular interactions; reduced solubility compared to methoxy analogues.
(E)-3-(Phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Phenyl (no substituents) 3,4,5-OMe Lower cytotoxicity than substituted analogues; antidiabetic activity via insulin secretion modulation.
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) 4-OMe, 2-Me 3,4,5-OMe Nanomolar potency in prostate cancer via p53-mediated apoptosis; methyl group enhances steric hindrance and binding affinity.
(E)-1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 2-OH 3,4,5-OMe Similar H-bonding capacity as target compound but lacks ethyl group; moderate activity in supramolecular stacking.

Key Structural and Functional Insights

  • Hydroxyl vs. Methoxy/Ethoxy Groups : The 2-hydroxyl group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., tubulin or kinases) compared to methoxy/ethoxy-substituted analogues like Chalcone1 or ETTC . However, methoxy/ethoxy groups improve lipophilicity, aiding membrane permeability .
  • Ethyl Substituent : The 4-ethyl group on the A-ring balances lipophilicity and steric effects. This contrasts with ETTC’s triethoxy substitutions, which may reduce solubility but increase cytotoxicity .
  • The target’s asymmetric ethyl-hydroxyl combination may disrupt dense packing, improving dissolution .

Biological Activity

1-(4-Ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including anticancer and antioxidant properties.

  • IUPAC Name : 1-(4-ethyl-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • Molecular Formula : C20H22O5
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 649551-67-7

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to exhibit IC50 values in the nanomolar range against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Cell Line IC50 (nM)
HeLa30–43
A549160–240
HT-2967–160

In vivo studies using zebrafish models have further confirmed its anticancer efficacy, demonstrating a reduction in tumor growth and improved survival rates .

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly beneficial in preventing the initiation and progression of various diseases, including cancer and cardiovascular disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic pathways.
  • Induction of Apoptosis : It activates caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

  • Study on HeLa Cells : A study demonstrated that treatment with this chalcone derivative resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial depolarization and caspase activation .
  • Zebrafish Model : In vivo experiments showed that this compound effectively reduced tumor size and enhanced survival rates compared to untreated controls .

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